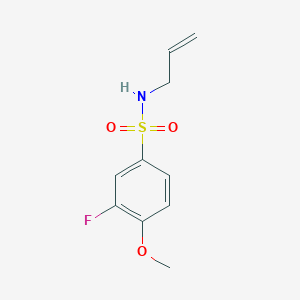![molecular formula C19H30N4O3 B5408116 1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)
1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol, commonly known as MRT68921, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has shown promising results in preclinical studies and is currently being investigated for its potential clinical applications.
Mecanismo De Acción
MRT68921 exerts its inhibitory effect on CK1δ by binding to the ATP-binding pocket of the kinase domain. This binding disrupts the interaction between CK1δ and its substrates, leading to a decrease in the phosphorylation of downstream targets. This inhibition of CK1δ activity has been shown to have various effects on cellular processes, including the regulation of circadian rhythm, cell cycle progression, and DNA damage response.
Biochemical and Physiological Effects:
MRT68921 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to regulate circadian rhythm by modulating the activity of the clock gene PER2. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MRT68921 has been shown to enhance the DNA damage response by promoting the recruitment of DNA repair proteins to the site of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRT68921 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target. It has also been shown to have high selectivity for CK1δ, making it a useful tool for studying the role of CK1δ in various cellular processes. However, MRT68921 has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, it has low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on MRT68921. One potential application is the development of MRT68921-based therapies for various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to understand the role of CK1δ in circadian rhythm and the potential therapeutic applications of MRT68921 in this area. Furthermore, the development of more potent and selective CK1δ inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of MRT68921 involves a multi-step process that starts with the reaction of 2-aminopyridine with 4-(4-morpholinyl)piperidine-1-carbonyl chloride to form the intermediate product. This intermediate is then reacted with 1-bromo-2-butanol to yield MRT68921. The final product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
MRT68921 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the protein kinase CK1δ, which is involved in several cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response. CK1δ is also implicated in the pathogenesis of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
[6-(2-hydroxybutylamino)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-2-17(24)14-21-18-4-3-15(13-20-18)19(25)23-7-5-16(6-8-23)22-9-11-26-12-10-22/h3-4,13,16-17,24H,2,5-12,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIDJMHLBAMKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR*,6aS*)-2-ethyl-1-oxo-5-(1H-1,2,4-triazol-1-ylacetyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5408039.png)
![1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408042.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5408064.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5408068.png)
![(4aS*,8aR*)-6-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408070.png)
![methyl 5-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pentanoate](/img/structure/B5408077.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5408082.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate](/img/structure/B5408088.png)
![N-1,3-benzodioxol-5-yl-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5408095.png)
![5-{1-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5408110.png)
![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![7-methyl-2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5408124.png)

